2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-16(20,9-12-5-4-8-21-12)11-18-15(19)10-22-14-7-3-2-6-13(14)17/h2-8,20H,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBERUPWPTBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)COC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.
Final coupling and acylation: The final step involves coupling the fluorophenoxy intermediate with the furan derivative, followed by acylation to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the furan ring or alter the fluorophenoxy group.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could result in the removal of the furan ring or modification of the fluorophenoxy group.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Target Compound :
- The target’s furan-2-yl group distinguishes it from these derivatives. Furan’s electron-rich aromatic system may enhance binding to biological targets compared to aliphatic substituents in 30 or ester groups in 32 .
- The hydroxy-2-methylpropyl group in the target and 31 suggests improved hydrophilicity relative to 30, though 31 lacks the furan moiety.
Table 1: Fluorophenoxy Acetamide Derivatives
| Compound | Amine Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 30 () | n-butyl | 82 | 75 |
| 31 () | 1-hydroxy-2-methylpropan-2-yl | 54 | 84 |
| Target Compound | 3-(furan-2-yl)-2-hydroxy-2-methylpropyl | N/A | Inferred ~80–90 |
Chloroacetamide Herbicides
Compounds like alachlor and pretilachlor () are chloroacetamides used as herbicides. These feature chloro-substituted acetamide cores and bulky aromatic groups (e.g., 2,6-diethylphenyl in alachlor).
Comparison with Target Compound :
- The target’s fluorine substituent vs. chlorine in herbicides: Fluorine’s smaller size and higher electronegativity may reduce soil persistence and increase selectivity for non-agricultural applications.
- The hydroxy-2-methylpropyl and furan groups in the target suggest a pharmacological rather than herbicidal application, as seen in ’s furan-containing immunomodulators .
Hydroxy-2-Methylpropyl-Substituted Acetamides
Compound 179 () and resiquimod pegol () share the 2-hydroxy-2-methylpropyl group:
- Compound 179: A complex acetamide with a trifluoromethylphenyl-oxazolidinone moiety, synthesized as a colorless oil (50% yield).
- Resiquimod pegol: An immunomodulator with polyethylene glycol (PEG) chains and hydroxy-2-methylpropyl groups.
Comparison with Target Compound :
- The target’s solid-state form (inferred from analogs like 31 ) contrasts with 179 ’s oily consistency, indicating differences in crystallinity due to the furan ring.
- The hydroxy-2-methylpropyl group may enhance aqueous solubility, similar to its role in resiquimod pegol , but the target lacks PEG chains, limiting its pharmacokinetic profile .
Furan-Containing Acetamides
V014-0775 () includes a furan-2-yl methoxy group and indole moiety, demonstrating structural complexity for screening applications.
Comparison with Target Compound :
- Both compounds incorporate furan, but V014-0775’s indole and tert-butyl groups suggest CNS or anticancer applications, whereas the target’s fluorophenoxy group may target inflammation or enzyme inhibition.
- Furan’s role in π-stacking or hydrogen bonding could be critical in both compounds’ bioactivity .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a synthetic organic molecule with the molecular formula and a molecular weight of 307.32 g/mol. Its unique structure includes a fluorophenoxy group, a furan moiety, and an acetamide functional group, which are believed to contribute to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1798483-48-3 |
| Molecular Formula | C₁₆H₁₈FNO₄ |
| Molecular Weight | 307.32 g/mol |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the fluorinated aromatic system may enhance the compound's interaction with biological targets, potentially increasing its antimicrobial efficacy.
- Anticancer Properties : The furan and hydroxyalkyl functionalities are known to contribute to anticancer activities in related compounds.
- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation, indicating that this compound may also possess such properties.
Antimicrobial Activity
Research has indicated that certain benzofuran derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study reported that benzofuranyl acetic acid amides displayed inhibition against Fusarium oxysporum, with some compounds achieving inhibition halos greater than those of established antimicrobials like nystatin . This suggests that this compound may have similar potential.
Anticancer Properties
A related study focused on the synthesis of furan-based compounds revealed that structural modifications could enhance anticancer activity. Compounds with furan rings demonstrated cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the furan moiety in our compound might also provide similar benefits .
Anti-inflammatory Effects
Investigations into phenolic compounds have shown that hydroxyl groups can significantly contribute to anti-inflammatory effects. The presence of such groups in this compound supports the hypothesis that it may exhibit anti-inflammatory properties, which warrants further investigation.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenol | Fluorinated phenol | Antimicrobial |
| N-(Furan-3-yl)acetamide | Furan-based amide | Anticancer |
| 5-Fluoro-2-hydroxybenzoic acid | Hydroxybenzoic acid derivative | Anti-inflammatory |
The comparison highlights how variations in structure can influence biological activity, suggesting pathways for further exploration with our target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
